molecular formula C12H7FN2O B6414239 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile CAS No. 1261937-08-9

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B6414239
CAS No.: 1261937-08-9
M. Wt: 214.19 g/mol
InChI Key: ZVABLJFUPCJOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7FN2O It is characterized by the presence of a fluoro group, a hydroxypyridinyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluoro group.

    Cyclization: Formation of the pyridine ring.

    Hydroxylation: Introduction of the hydroxyl group.

Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, hydrogen gas for reduction, and fluorinating agents like N-fluorobenzenesulfonimide for fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-Fluoro-3-(5-oxopyridin-2-yl)benzonitrile.

    Reduction: Formation of 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(5-methoxypyridin-2-yl)benzonitrile
  • 4-Fluoro-3-(5-aminopyridin-2-yl)benzonitrile
  • 4-Fluoro-3-(5-chloropyridin-2-yl)benzonitrile

Uniqueness

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile is unique due to the presence of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-3-1-8(6-14)5-10(11)12-4-2-9(16)7-15-12/h1-5,7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABLJFUPCJOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692533
Record name 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-08-9
Record name 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.